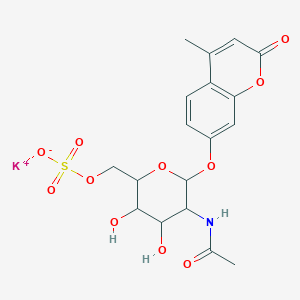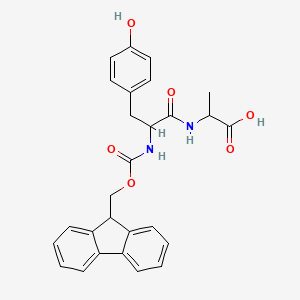![molecular formula C7H10N4O B12108169 (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,3aS,4S,6aS)-3-Azidohexahidro-2,4-metano-4H-furo[3,2-b]pirrol es un compuesto orgánico complejo caracterizado por su grupo azido único y estructura hexahidrica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R,3R,3aS,4S,6aS)-3-Azidohexahidro-2,4-metano-4H-furo[3,2-b]pirrol típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la azidación de un precursor adecuado bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de sales de azida, como la azida de sodio, en presencia de un solvente adecuado y un catalizador para facilitar el proceso de azidación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R,3R,3aS,4S,6aS)-3-Azidohexahidro-2,4-metano-4H-furo[3,2-b]pirrol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo azido puede oxidarse para formar nitro o otros derivados oxidados.
Reducción: La reducción del grupo azido puede producir aminas u otros productos reducidos.
Sustitución: El grupo azido puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.
Sustitución: Las reacciones de sustitución pueden involucrar nucleófilos como aminas o tioles en presencia de un catalizador.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(2R,3R,3aS,4S,6aS)-3-Azidohexahidro-2,4-metano-4H-furo[3,2-b]pirrol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico o precursor de fármacos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2R,3R,3aS,4S,6aS)-3-Azidohexahidro-2,4-metano-4H-furo[3,2-b]pirrol involucra su interacción con objetivos moleculares específicos y vías. El grupo azido puede participar en reacciones de química de clic, formando enlaces triazólicos estables con moléculas que contienen alquinos. Esta propiedad lo hace valioso en bioconjugación y desarrollo de fármacos.
Propiedades
IUPAC Name |
8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRKAFVWRKTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)

![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)





![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)


